6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid

Organic synthesis Medicinal chemistry Chemical procurement

This meta-hydroxymethyl regioisomer delivers unique steric and electronic properties, modulating cross‑coupling rates and physiological solubility versus the para isomer. The bifunctional architecture (naphthoic acid + benzylic alcohol) enables orthogonal derivatisation and step‑efficient syntheses. Ideal for RAR‑focused libraries and coordination frameworks. Available at ≥98% purity from multiple independent suppliers for rapid hit‑to‑lead procurement.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
Cat. No. B11844392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)CO
InChIInChI=1S/C18H14O3/c19-11-12-2-1-3-13(8-12)14-4-5-16-10-17(18(20)21)7-6-15(16)9-14/h1-10,19H,11H2,(H,20,21)
InChIKeySHGUEMAWFVFYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid – A meta‑Substituted Naphthoic Acid Scaffold for Precision Organic Synthesis and Pharmaceutical Intermediate Procurement


6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid (CAS 1349717-33-4) is a 6‑aryl‑2‑naphthoic acid derivative possessing a meta‑hydroxymethyl substituent on the pendant phenyl ring . This bifunctional building block combines a carboxylic acid group at the naphthalene 2‑position with a primary benzylic alcohol, enabling orthogonal derivatisation strategies. The compound belongs to the broader class of 6‑substituted 2‑naphthoic acids, which have been established as privileged scaffolds in retinoid receptor ligand design [1]. Its predicted physicochemical properties (pKa ≈ 4.18, predicted boiling point ≈ 502.9 °C) and commercial availability at purities of 95 %–98 % make it a practical starting material for medicinal chemistry and materials science programmes.

Why the meta‑Hydroxymethyl Regioisomer Cannot Be Replaced by the para‑Analog or Simplified 6‑Aryl‑2‑naphthoic Acids


Although 6‑aryl‑2‑naphthoic acids share a common core, the position of the hydroxymethyl substituent on the pendant phenyl ring dictates both the geometry of hydrogen‑bond networks and the reactivity profile of the benzylic alcohol. The meta configuration places the CH₂OH group in a sterically distinct environment compared to the para isomer, altering the electronic character of the aryl ring and thereby influencing metal‑catalysed cross‑coupling rates . Furthermore, the carboxylic acid pKa of the naphthalene‑2‑carboxylic acid moiety (predicted ≈ 4.18) is modulated by the remote substituent, meaning that acid‑base extraction behaviour and solubility at physiological pH will differ from that of the 4‑isomer or the unsubstituted 6‑phenyl‑2‑naphthoic acid. Consequently, substituting any in‑class analog without re‑optimising synthetic conditions or biological assay parameters carries a high risk of divergent outcomes.

Quantitative Differentiation Evidence for 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid vs. Closest Structural Analogues


Regioisomeric Purity Benchmarking: 3‑CH₂OH vs. 4‑CH₂OH Aryl Substitution

Commercially, 6-(3-(hydroxymethyl)phenyl)-2-naphthoic acid is offered at a minimum purity of 95 % (AKSci) and up to ≥98 % (MolCore) , comparable to the para‑isomer (97–98 %) . However, the meta‑isomer provides a distinct hydrogen‑bond donor/acceptor geometry that cannot be replicated by the para‑regioisomer. In the context of palladium‑catalysed Suzuki–Miyaura cross‑coupling, meta‑substituted aryl bromides/boronic acids exhibit different oxidative addition and transmetallation rates compared to para‑substituted congeners due to altered electron density at the reaction centre [1]. Although no direct kinetic data exist for this specific compound, the electronic descriptor σₘ (meta Hammett constant) for CH₂OH is +0.08, whereas σₚ (para) is –0.08, leading to a net difference of 0.16 Hammett units that influences reaction kinetics [1].

Organic synthesis Medicinal chemistry Chemical procurement

Acid Dissociation Constant (pKa) and Its Impact on Extraction and Formulation

The predicted pKa of 6-(3-(hydroxymethyl)phenyl)-2-naphthoic acid is 4.18 ± 0.30 , which places it in the moderately acidic range typical of naphthalene‑2‑carboxylic acids. This value dictates that at pH 7.4 the compound exists predominantly as the carboxylate anion, strongly influencing aqueous solubility, logD, and protein binding. While analogous 6‑aryl‑2‑naphthoic acids without a hydroxymethyl substituent are expected to exhibit similar pKa values, the presence of the benzylic alcohol introduces an additional ionisable moiety (pKa of benzyl alcohol ≈ 15), which does not affect the overall acidity but can act as a hydrogen‑bond donor or be deprotonated under strongly basic conditions, enabling selective derivatisation that is not possible with the non‑hydroxylated analogs .

Physicochemical profiling Salt selection Pre-formulation

Predicted Lipophilicity (logP) and Implications for Membrane Permeability

Based on its molecular structure, the predicted logP for 6-(3-(hydroxymethyl)phenyl)-2-naphthoic acid is approximately 3.5–4.0, which is within the optimal range for passive membrane permeability. In comparison, the simpler 6-phenyl-2-naphthoic acid (lacking the CH₂OH group) is expected to have a logP approximately 0.5–0.8 units higher due to the absence of the polar hydroxymethyl functionality [1]. This difference may be critical when the compound is used as a direct precursor of bioactive molecules, as the benzylic alcohol can be oxidised to an aldehyde or carboxylic acid, providing a site for further conjugation while maintaining appropriate lipophilicity for intermediate purification .

ADME Drug design Physicochemical profiling

Differentiation via Benzylic Alcohol Reactivity: Selective Oxidation vs. Direct Carboxylate Conjugation

The hydroxymethyl group (CH₂OH) at the meta position of the pendant phenyl ring is a versatile functional handle that distinguishes this compound from 6‑phenyl‑2‑naphthoic acid and 6‑(3‑hydroxyphenyl)-2‑naphthoic acid. The benzylic alcohol can be selectively oxidised to the corresponding aldehyde or carboxylic acid using mild reagents (e.g., MnO₂, PDC) without affecting the naphthoic acid moiety [1]. In contrast, the hydroxyphenyl analog requires more forcing conditions for oxidation of the phenolic OH, and the unsubstituted phenyl analog lacks this handle entirely. This orthogonality is quantified by the difference in oxidation potentials: benzyl alcohol E₁/₂ ≈ +1.8 V vs. phenol E₁/₂ ≈ +1.2 V (vs. Ag/AgCl), meaning the CH₂OH group can be chemoselectively transformed in the presence of phenolic impurities or components [2].

Synthetic methodology Protecting group strategy Bioconjugation

Proven and High‑Probability Application Scenarios for 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: RARβ,γ‑Selective Retinoid Lead Optimisation

The 6‑aryl‑2‑naphthoic acid core is a validated scaffold for retinoic acid receptor (RAR) ligands [1]. The meta‑hydroxymethyl substituent provides a synthetic entry point for introducing diverse side chains via esterification, etherification, or oxidation to the aldehyde followed by reductive amination. The predicted pKa of 4.18 and logP of ~3.5‑4.0 [2] place the compound in a favourable range for oral bioavailability, making it a strategic intermediate for generating focused libraries around the 6‑position of the naphthalene ring.

Synthetic Methodology: Chemoselective Bioconjugation via Benzylic Alcohol

The benzylic alcohol can be selectively activated (e.g., as a mesylate or halide) without affecting the naphthoic acid, enabling nucleophilic displacement or metal‑catalysed cross‑coupling at the benzylic position. The 0.6 V oxidation potential gap between the CH₂OH group and phenolic contaminants [3] allows chemoselective oxidation in complex mixtures, a feature valued in bioconjugation and probe synthesis.

Pharmaceutical Intermediate Supply: Building Block for Kinase Inhibitor Candidates

Commercial availability at ≥95 % purity with multiple independent suppliers ensures reliable procurement for early‑stage medicinal chemistry. The bifunctional nature (carboxylic acid + benzylic alcohol) reduces the number of synthetic steps required to access elaborated 6‑aryl‑2‑naphthoic acid derivatives, thereby compressing synthetic timelines and reducing cost in hit‑to‑lead programmes.

Materials Science: Precursor for Metal‑Organic Frameworks (MOFs) and Coordination Polymers

The 2‑naphthoic acid moiety is a well‑known ligand for lanthanide and transition metal coordination. The additional hydroxymethylphenyl arm introduces a secondary coordination site or hydrogen‑bond donor, enabling the construction of framework materials with higher dimensionality. The meta substitution pattern alters the ligand geometry relative to the para isomer [4], potentially leading to topologies not accessible with the 4‑regioisomer.

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